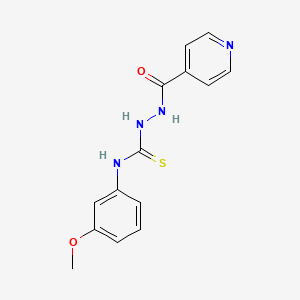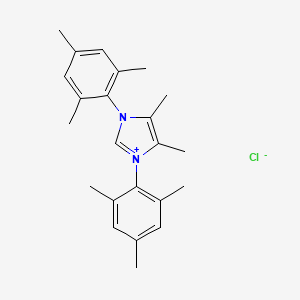
N-(8-bromo-6-oxo-3,7-dihydropurin-2-yl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-bromo-6-oxo-3,7-dihydropurin-2-yl)-2,2-dimethylpropanamide is a chemical compound with unique properties that make it valuable in various scientific fields. This compound is known for its stability and reactivity, which allows it to be used in a wide range of applications, from industrial processes to medical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(8-bromo-6-oxo-3,7-dihydropurin-2-yl)-2,2-dimethylpropanamide involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. These methods allow for the efficient production of the compound in large quantities. The industrial process often involves the use of automated systems to monitor and control reaction parameters, ensuring consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: N-(8-bromo-6-oxo-3,7-dihydropurin-2-yl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with various reagents under controlled conditions.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
N-(8-bromo-6-oxo-3,7-dihydropurin-2-yl)-2,2-dimethylpropanamide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways. In biology, it serves as a probe to study biochemical processes. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in the production of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(8-bromo-6-oxo-3,7-dihydropurin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and influencing downstream signaling pathways.
Comparación Con Compuestos Similares
N-(8-bromo-6-oxo-3,7-dihydropurin-2-yl)-2,2-dimethylpropanamide can be compared with other similar compounds to highlight its unique properties. Similar compounds include those with analogous structures or functional groups. The comparison reveals that this compound has distinct reactivity and stability, making it more suitable for certain applications. Some of the similar compounds include CID 12345678 and CID 87654321, which share structural similarities but differ in their chemical behavior and applications.
Propiedades
IUPAC Name |
N-(8-bromo-6-oxo-3,7-dihydropurin-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O2/c1-10(2,3)7(18)16-9-14-5-4(6(17)15-9)12-8(11)13-5/h1-3H3,(H3,12,13,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZRYCMCCSUBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=O)C2=C(N1)N=C(N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=NC(=O)C2=C(N1)N=C(N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B8147091.png)
![Dimethyl 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoate](/img/structure/B8147094.png)




![tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B8147132.png)

![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B8147154.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8147166.png)



